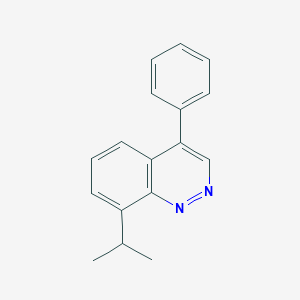
4-Phenyl-8-(propan-2-yl)cinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Prop-2-yl)-4-phenylcinnoline: is an organic compound belonging to the cinnoline family, which is characterized by a bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Prop-2-yl)-4-phenylcinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-phenylhydrazine with 2-(prop-2-yl)benzaldehyde, followed by cyclization in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods: Industrial production of 8-(Prop-2-yl)-4-phenylcinnoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 8-(Prop-2-yl)-4-phenylcinnoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced cinnoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as bromine or nitric acid introducing substituents like bromine or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products Formed:
Oxidation: Oxidized cinnoline derivatives.
Reduction: Reduced cinnoline derivatives.
Substitution: Brominated or nitrated cinnoline derivatives.
Scientific Research Applications
Chemistry: 8-(Prop-2-yl)-4-phenylcinnoline is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine: In medicinal chemistry, 8-(Prop-2-yl)-4-phenylcinnoline derivatives are investigated for their potential as therapeutic agents. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development.
Industry: The compound is also explored for its potential use in materials science, particularly in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 8-(Prop-2-yl)-4-phenylcinnoline and its derivatives depends on their specific application. In medicinal chemistry, these compounds may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or interference with cellular signaling pathways.
Comparison with Similar Compounds
Quinoline: A nitrogen-containing bicyclic compound with a similar structure but different substitution patterns.
Isoquinoline: Another bicyclic compound with nitrogen atoms, differing in the position of the nitrogen atoms within the ring system.
Phenylcinnoline: A compound with a similar core structure but different substituents.
Uniqueness: 8-(Prop-2-yl)-4-phenylcinnoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the prop-2-yl and phenyl groups can enhance its interactions with biological targets and affect its physical properties, making it distinct from other cinnoline derivatives.
Properties
Molecular Formula |
C17H16N2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
4-phenyl-8-propan-2-ylcinnoline |
InChI |
InChI=1S/C17H16N2/c1-12(2)14-9-6-10-15-16(11-18-19-17(14)15)13-7-4-3-5-8-13/h3-12H,1-2H3 |
InChI Key |
BWOOYUNFVIVNKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC2=C1N=NC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-Methyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B14124881.png)

![3-[(4-Tert-butylphenyl)amino]benzamide](/img/structure/B14124897.png)
![1H-Pyrazole-5-carboxylic acid, 3-(2-naphthalenyl)-, 2-[(2-hydroxy-1-naphthalenyl)methylene]hydrazide](/img/structure/B14124901.png)
![1,5,5-Trimethyl-3-thiabicyclo[4.1.0]heptane](/img/structure/B14124905.png)
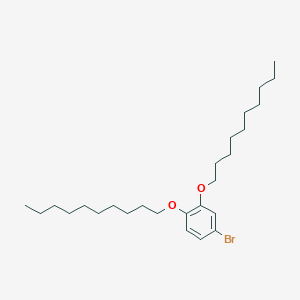
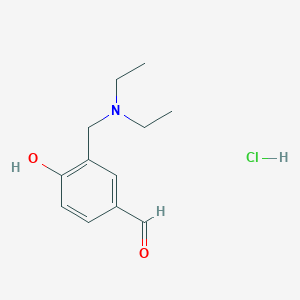
![4-Iodothieno[2,3-d]pyrimidine](/img/structure/B14124922.png)
![1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124935.png)

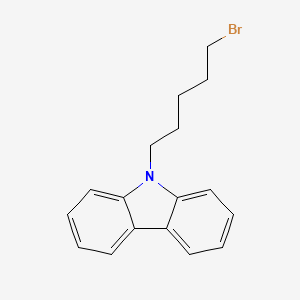
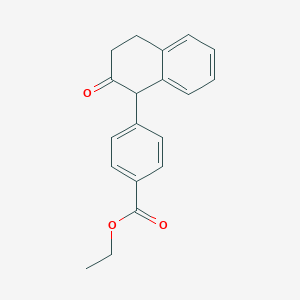
![[{2-[4-(4-Acetylphenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B14124951.png)

